2-(4-t-Butylsulfamoylphenyl)-4-hydroxypyridine
Overview
Description
2-(4-t-Butylsulfamoylphenyl)-4-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing a t-butylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-t-Butylsulfamoylphenyl)-4-hydroxypyridine typically involves the following steps:
Formation of the Phenyl Ring Substituent: The t-butylsulfamoyl group is introduced to the phenyl ring through a sulfonation reaction. This involves reacting t-butylamine with a sulfonyl chloride derivative to form the t-butylsulfamoyl group.
Coupling with Pyridine Ring: The phenyl ring bearing the t-butylsulfamoyl group is then coupled with a pyridine derivative. This can be achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate catalysts and conditions.
Introduction of Hydroxyl Group: The hydroxyl group is introduced to the pyridine ring through a hydroxylation reaction. This can be done using oxidizing agents under controlled conditions to ensure selective hydroxylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-t-Butylsulfamoylphenyl)-4-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may yield an alcohol or amine derivative.
Scientific Research Applications
2-(4-t-Butylsulfamoylphenyl)-4-hydroxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-t-Butylsulfamoylphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and t-butylsulfamoyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Similar in structure but lacks the pyridine ring and hydroxyl group.
4-tert-Butylphenol: Contains the t-butyl group but lacks the sulfamoyl group and pyridine ring.
2,6-Di-tert-butyl-4-methylphenol: Similar in having t-butyl groups but differs in the position and presence of other functional groups.
Uniqueness
2-(4-t-Butylsulfamoylphenyl)-4-hydroxypyridine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the t-butylsulfamoyl group and the hydroxyl group on the pyridine ring allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-tert-butyl-4-(4-oxo-1H-pyridin-2-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)13-6-4-11(5-7-13)14-10-12(18)8-9-16-14/h4-10,17H,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRHXMTYZBDRRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=O)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301159726 | |
Record name | Benzenesulfonamide, N-(1,1-dimethylethyl)-4-(4-hydroxy-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301159726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-06-1 | |
Record name | Benzenesulfonamide, N-(1,1-dimethylethyl)-4-(4-hydroxy-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261911-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N-(1,1-dimethylethyl)-4-(4-hydroxy-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301159726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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